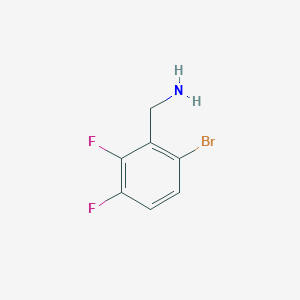

6-Bromo-2,3-difluorobenzylamine

Beschreibung

Halogenated benzylamine (B48309) derivatives are recognized for their utility as starting materials in the creation of a wide range of products, including pharmaceutical intermediates, agrochemicals, and dyes. google.com Their importance is underscored by the presence of a benzylamine core, a structural motif found in numerous bioactive compounds. nih.gov The introduction of halogen atoms onto this core structure dramatically influences the molecule's properties, making these compounds a focal point of contemporary research and development.

The incorporation of fluorine and bromine atoms onto an aromatic ring is a well-established strategy in medicinal chemistry and materials science. nih.govacs.org These halogens impart unique electronic and steric properties to the molecule, which can profoundly affect its behavior.

Bromine, while also a halogen, offers a different set of properties. It is larger and more polarizable than fluorine. This increased polarizability can lead to stronger intermolecular interactions, including halogen bonding, a type of non-covalent interaction where the bromine atom acts as a Lewis acid. acs.org These interactions can be crucial for the binding of a molecule to its biological target. acs.org The presence of bromine can also influence a molecule's lipophilicity, which affects its absorption, distribution, and transport properties within a biological system. benthamscience.com

The synergistic combination of both fluorine and bromine on a benzylamine scaffold, as seen in 6-Bromo-2,3-difluorobenzylamine, provides a powerful tool for fine-tuning molecular properties. This dual halogenation allows for a nuanced modulation of electronics, lipophilicity, and metabolic stability, making such compounds highly valuable in the design of new functional molecules.

The specific placement of substituents on the aromatic ring of a benzylamine, known as positional isomerism, has profound implications for the molecule's chemical and physical properties. In the case of this compound, the arrangement of the bromine and two fluorine atoms is critical.

Different positional isomers of a substituted benzylamine can exhibit vastly different biological activities and reaction selectivities. This is because the position of each halogen atom influences the electron density at different points around the ring and in the benzylic amine side chain. This, in turn, affects the molecule's reactivity in subsequent chemical transformations and its ability to interact with biological targets. rsc.org For instance, the placement of electron-withdrawing fluorine atoms can influence the nucleophilicity of the amine group and the acidity of the benzylic protons.

The distinct substitution pattern of this compound, with halogens at the 2, 3, and 6 positions, creates a unique electronic and steric environment. This specific arrangement dictates how the molecule will participate in further synthetic steps and ultimately determines the properties of the final products derived from it.

Benzylamine derivatives are fundamental building blocks in organic synthesis. nih.govacs.org The amino group provides a reactive handle for a wide variety of chemical transformations, allowing for the construction of more complex molecular architectures. ncert.nic.in These derivatives are frequently employed in the synthesis of amides, ureas, and other nitrogen-containing functional groups that are prevalent in pharmaceuticals and other functional materials. nih.gov

The synthesis of benzylamines can be achieved through various methods, including the reductive amination of benzaldehydes, the amination of benzyl (B1604629) halides, and the Hofmann degradation of benzamides. nih.govyoutube.com Halogenated benzylamines, such as this compound, are particularly valuable intermediates because the halogen atoms can also serve as reactive sites for cross-coupling reactions, allowing for the introduction of additional functional groups.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-bromo-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGJYCHTWYPWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Reactivity and Derivatization Strategies of 6 Bromo 2,3 Difluorobenzylamine

6-Bromo-2,3-difluorobenzylamine is a versatile chemical intermediate whose synthetic utility is derived from the distinct reactivity of its three main components: the primary amino group, the bromo substituent on the aromatic ring, and the difluorinated benzene (B151609) core. These features allow for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic manipulation of these functional groups enables the construction of diverse molecular scaffolds.

Advanced Applications of 6 Bromo 2,3 Difluorobenzylamine As a Synthetic Building Block

Integration in Complex Heterocyclic Scaffold Synthesis

Role in the Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. While numerous synthetic routes to quinazolines have been developed, a specific, documented role for 6-Bromo-2,3-difluorobenzylamine as a direct precursor in the formation of the quinazoline core is not extensively reported in readily available scientific literature. General synthetic strategies for quinazolines often involve the cyclization of anthranilic acid derivatives or related compounds. For instance, the synthesis of certain 6-bromo-quinazoline derivatives has been achieved starting from 5-bromoanthranilic acid. nih.gov

Incorporation into Pyrido[3,4-d]pyrimidine (B3350098) Frameworks

The pyrido[3,4-d]pyrimidine scaffold is another important heterocyclic system found in various biologically active molecules. The synthesis of these frameworks typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) core or vice versa. Despite the potential for the amine functionality of this compound to be incorporated into the pyrimidine ring, detailed synthetic protocols specifically utilizing this starting material for the construction of pyrido[3,4-d]pyrimidines are not prominently featured in the current body of scientific literature.

Contribution to Pyrrolo[2,3-d]pyrimidine Architectures

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds that are isosteric to purines and have garnered significant attention in medicinal chemistry. nih.gov The synthesis of these molecules can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pyrimidine precursor. ekb.eg While the structural elements of this compound could theoretically be integrated into such scaffolds, a direct and established synthetic pathway commencing from this specific benzylamine (B48309) to form the core pyrrolo[2,3-d]pyrimidine structure is not well-documented in published research.

Design and Synthesis of Diverse Amine-Containing Heterocyclic Libraries

The generation of libraries of diverse heterocyclic compounds is a key strategy in drug discovery. The reactive handles present in this compound make it a candidate for combinatorial synthesis approaches. The amine group can be derivatized with a variety of acylating or alkylating agents, and the bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide array of substituents. However, specific examples of large-scale heterocyclic libraries built from this compound are not extensively detailed in the available literature.

The application of specifically functionalized organic molecules is a rapidly growing area of materials science. The electronic and structural properties imparted by the difluoro- and bromo-substituents on the benzylamine core suggest potential applications in the development of novel materials.

Utilization in Advanced Materials Science

Construction of Organic-Inorganic Hybrid Perovskite Materials

Organic-inorganic hybrid perovskites have emerged as a class of materials with exceptional optoelectronic properties, making them highly promising for applications in solar cells and light-emitting diodes. google.com These materials typically consist of an inorganic framework and an organic cation. While a variety of organic amines have been explored as the cationic component, the specific use of this compound in the formation of organic-inorganic hybrid perovskites has not been reported in the scientific literature. The research in this area has predominantly focused on smaller alkylammonium and formamidinium cations.

Influence of Fluorine Substitution Positions on Crystal Structure and Phase Transitions

The substitution of hydrogen with fluorine atoms on an aromatic ring significantly impacts the crystal packing and can lead to different polymorphic forms and phase transitions. This is due to fluorine's high electronegativity and the specific intermolecular interactions it can participate in. In the case of this compound, the presence and positions of the two fluorine atoms, in conjunction with the bromine atom, are expected to exert a profound influence on its solid-state architecture.

The interplay between the electron-withdrawing fluorine atoms and the larger, more polarizable bromine atom in this compound is crucial. While fluorine atoms can engage in C–H···F and F···F interactions, the bromine atom can participate in stronger halogen bonds (C–Br···X, where X is a halogen or another electronegative atom). The relative strengths and directionality of these interactions will dictate the final crystal lattice. A systematic study on fluorinated benzylideneanilines revealed that the influence of fluorine substituents on molecular packing is not always due to direct atom-atom interactions but can be a consequence of altered dipole-dipole interactions between stacked aromatic rings. soton.ac.uk

The specific ortho and meta positioning of the fluorine atoms in this compound is likely to create a unique electronic environment on the phenyl ring, influencing arene-arene interactions. Research on fluorinated triphenylene (B110318) derivatives has shown that a minimum number and specific placement of fluorine substituents are necessary to induce mesophase formation, highlighting the substituent's role in directing supramolecular assembly. rsc.org

Table 1: Predicted Influence of Halogen Substitution on Crystal Packing Parameters of Aromatic Compounds

| Parameter | Effect of Fluorine Substitution | Effect of Bromine Substitution | Predicted Outcome for this compound |

| Intermolecular Interactions | Can form weak C–H···F and F···F interactions. Alters dipole moments, influencing π-stacking. soton.ac.uk | Can form stronger and more directional C–Br···X halogen bonds. acs.orgnih.gov | A complex interplay of weak and strong halogen-based interactions, alongside altered π-stacking, leading to a highly specific crystal packing arrangement. |

| Crystal Packing Motif | Can induce shifts from π-stacking to herringbone or lamellar structures depending on position and number of fluorine atoms. rsc.orgresearchgate.net | Tends to favor robust packing through strong halogen bonds, often leading to predictable synthons. acs.orgnih.gov | The combined effects could lead to a novel packing motif, potentially with segregated fluorinated and brominated domains or a structure dominated by the strongest interactions. |

| Polymorphism and Disorder | Prone to positional disorder, especially in ortho and meta positions, which can lead to multiple polymorphic forms. researchgate.net | Less prone to positional disorder compared to fluorine due to its larger size and more defined interactions. | The presence of the difluoro substitution pattern suggests a potential for polymorphism, which may be modulated by the directing effect of the bromine atom. |

Role in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct complex, functional assemblies. Halogenated organic compounds are of particular interest in this area due to their ability to form halogen bonds, which are reliable and directional interactions. bohrium.comnih.gov this compound, with its array of halogen substituents, is an excellent candidate for use in designing supramolecular architectures and host-guest systems.

In the context of host-guest chemistry, the fluorinated and brominated phenyl ring of this compound can act as a recognition site. The hydrophobic nature of the halogenated ring can be exploited for binding nonpolar guests. nih.gov Furthermore, the specific electronic landscape created by the halogens can lead to selective interactions with guest molecules. For instance, the electron-poor nature of the fluorinated ring system can favor interactions with electron-rich guests. The design of acyclic host molecules based on aromatic amides has demonstrated that the predictable folding induced by hydrogen bonding can create cavities for selective guest binding. nih.gov The benzylamine moiety of this compound provides a handle for incorporating it into such foldable structures.

Theoretical studies on host-guest systems have shown that factors beyond simple interaction energies, such as solvent effects and host preorganization, are critical for selectivity. rsc.org The rigid and well-defined substitution pattern of this compound can contribute to a higher degree of preorganization in a potential host molecule, reducing the entropic penalty of guest binding.

Development of Specialized Reagents and Ligands for Chemical Processes

The unique electronic and steric properties of this compound make it a valuable starting material for the synthesis of specialized reagents and ligands for a variety of chemical transformations. The presence of the reactive benzylamine group, combined with the modulating effects of the bromo and difluoro substituents, allows for its incorporation into more complex molecular frameworks.

The synthesis of libraries of benzylamine-derived sulfonamides has been shown to yield potent enzyme inhibitors, demonstrating the utility of the benzylamine scaffold in drug discovery. nih.gov By using this compound as the starting amine, novel sulfonamides with tailored properties could be developed. The fluorine atoms can enhance binding affinity and metabolic stability, while the bromine atom provides a site for further functionalization, for example, through cross-coupling reactions.

Fluorinated benzylamines are also key intermediates in the synthesis of various biologically active compounds. researchgate.net The incorporation of fluorinated moieties is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. beilstein-journals.org The specific 2,3-difluoro pattern of this compound offers a distinct substitution pattern for creating new chemical entities.

Furthermore, the development of ligands for transition metal catalysis is an area where this compound could find significant application. The electronic properties of the aromatic ring, tuned by the halogen substituents, can influence the catalytic activity of a metal center to which a ligand derived from this amine is coordinated. For example, Rh(III)-catalyzed C-H activation and cyclization of benzylamines with elemental selenium has been used to construct benzoisoselenazole frameworks, highlighting the reactivity of the benzylamine core in advanced catalytic cycles. acs.org The synthesis of benzyloxalamide derivatives also showcases the versatility of benzylamines in creating diverse molecular structures. researchgate.net The bromo- and fluoro-substituents on the aromatic ring of a ligand can fine-tune the steric and electronic environment of the metal center, potentially leading to improved selectivity and efficiency in catalytic processes.

Advanced Characterization and Analytical Research of Halogenated Benzylamines

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of halogenated aromatic compounds, providing unparalleled insight into molecular structure, bonding, and purity. Techniques ranging from rotational to magnetic resonance spectroscopy offer distinct advantages for characterizing these molecules.

Molecular Rotational Resonance (MRR) Spectroscopy for Regioisomer Analysis in Reaction Mixtures

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful tool for the definitive structural analysis of molecules in the gas phase. brightspec.combrightspec.com Operating in the microwave region, MRR detects transitions between quantized rotational energy levels of a molecule. Since these energy levels are determined by the molecule's precise three-dimensional mass distribution (its moments of inertia), the resulting spectrum is a unique and unambiguous fingerprint of its specific structure. brightspec.com

A key advantage of MRR is its exceptional resolution, which allows it to distinguish between constitutional isomers and even isotopologues within a complex mixture without the need for chromatographic separation. brightspec.comspectroscopyonline.com This is particularly valuable in the synthesis of halogenated benzylamines, where multiple regioisomers can be formed. For instance, in the synthesis of a compound like 6-Bromo-2,3-difluorobenzylamine, MRR could unequivocally identify and quantify the desired isomer against other possible bromodifluorobenzylamine isomers by comparing the experimental spectrum to those predicted from quantum chemical calculations. brightspec.com This capability accelerates process development and ensures the integrity of the final product. brightspec.com

Recent advancements have transformed MRR from a specialized research method into a more routine analytical solution, with automated reaction monitoring interfaces that provide real-time data on reaction kinetics, selectivity, and completion. brightspec.comtechnologynetworks.com

Vibronic Emission Spectroscopy for Investigating Related Radical Species (e.g., 2,3-difluorobenzyl radical)

Vibronic emission spectroscopy is a high-resolution technique used to study the electronic and vibrational structure of transient species like free radicals. The 2,3-difluorobenzyl radical, a species closely related to this compound, has been generated and studied using a corona-excited supersonic expansion (CESE). idpublications.org This method produces the radical in a jet-cooled environment, simplifying the complex spectra.

In a study of the 2,3-difluorobenzyl radical, the vibronic emission spectrum for the D₁ → D₀ electronic transition was recorded. idpublications.org The strongest band in the spectrum, observed at 21,338 cm⁻¹, was assigned as the origin band. idpublications.org Other bands at lower frequencies correspond to vibrational modes in the ground electronic state. idpublications.org The spectrum was analyzed by comparing it with ab initio calculations and the spectra of similar radicals, like the 2,6-difluorobenzyl radical. idpublications.org This comparative analysis revealed distinct differences in the intensities of vibrational modes (6a and 6b), highlighting how the specific positions of the fluorine substituents influence the electronic structure and vibrational energy levels of the benzyl-type radical. idpublications.org

Table 1: Key Spectroscopic Data for the 2,3-difluorobenzyl Radical

| Parameter | Value | Reference |

| Spectroscopic Technique | Vibronic Emission Spectroscopy in CESE | idpublications.org |

| Electronic Transition | D₁ → D₀ | idpublications.org |

| Origin Band Position | 21,338 cm⁻¹ | idpublications.org |

| Spectral Region | 19,000 - 22,000 cm⁻¹ | idpublications.org |

| Spectrometer Resolution | 2 cm⁻¹ | idpublications.org |

Nuclear Magnetic Resonance (NMR) Applications in Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug discovery and chemical biology for investigating interactions between a ligand, such as a halogenated benzylamine (B48309) derivative, and a biological target. anu.edu.aucapes.gov.br NMR can characterize the binding modes of even weakly interacting ligands that are in rapid exchange between their free and protein-bound states. anu.edu.aunih.gov

Techniques like Saturation Transfer Difference (STD) NMR are particularly useful. In an STD NMR experiment, a selective radiofrequency pulse saturates a portion of the receptor protein. This saturation is transferred via spin diffusion to any bound ligand. When the ligand dissociates, it carries this "memory" of binding, which can be detected as a decrease in its NMR signal intensity. nih.gov This allows for the identification of binding compounds and mapping of the specific parts of the ligand that are in close contact with the receptor. nih.gov

For fluorinated molecules like this compound, ¹⁹F-NMR offers unique advantages. The ¹⁹F nucleus has a high sensitivity and its chemical shift is highly responsive to changes in the local chemical environment, making it an excellent probe for binding events without interference from the numerous ¹H signals of a biological macromolecule. anu.edu.au

Chromatographic Methodologies for Mixture Analysis and Purification Optimization

Chromatography is fundamental to the analysis and purification of chemical compounds, enabling the separation of components from a complex mixture. In the synthesis of halogenated benzylamines, chromatographic methods are essential for isolating the desired product from starting materials, byproducts, and isomeric impurities.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed. The choice of method depends on the volatility and thermal stability of the analyte. For instance, a sensitive and rapid low thermal mass gas chromatography (LTM-GC) method was developed for the separation and quantification of ten isomers of bromofluorobenzaldehyde, a related precursor. rsc.org This method utilized a DB-624 column with an ultrafast temperature program to achieve separation with a very short run time. rsc.org The method was validated for specificity, precision, linearity, and accuracy, demonstrating a limit of quantification of 1.2 ppm for each isomer, highlighting the high sensitivity required to control isomeric purity in pharmaceutical intermediates. rsc.org Such methodologies are directly applicable to the analysis of this compound to ensure its purity and optimize its purification process.

Table 2: Chromatographic Method Parameters for Related Halogenated Aromatics

| Parameter | Details | Reference |

| Technique | Low Thermal Mass Gas Chromatography (LTM-GC) | rsc.org |

| Application | Separation and quantification of 10 bromofluorobenzaldehyde isomers | rsc.org |

| Column | DB-624 | rsc.org |

| Detection Limit | 0.4 ppm | rsc.org |

| Quantitation Limit | 1.2 ppm | rsc.org |

| Accuracy (Recovery) | 93.7% - 107.7% | rsc.org |

Computational and Theoretical Investigations

Ab Initio Calculations and Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Ab initio calculations and Density Functional Theory (DFT) are cornerstone computational methods used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation or related equations to determine the electronic structure of a molecule from first principles, without reliance on experimental data.

For 6-Bromo-2,3-difluorobenzylamine, these calculations can elucidate key structural parameters. DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G* or cc-pVDZ), are commonly employed to optimize the molecular geometry. researchgate.net This process determines the most stable conformation of the molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The output of these calculations includes precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure can also be thoroughly investigated. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value (Illustrative) | Significance |

| Total Energy | -2875.4 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations. Actual values would be obtained from specific computational studies on this compound.

In Silico Modeling to Predict Reactivity and Interactions

In silico modeling encompasses a range of computational techniques used to predict the biological and chemical interactions of a molecule. nih.gov These methods are particularly valuable in drug discovery and materials science for screening large numbers of compounds and prioritizing those with desirable properties. nih.gov

For this compound, in silico models can predict its potential interactions with biological targets, such as enzymes or receptors. Molecular docking is a prominent in silico technique that simulates the binding of a small molecule (ligand) to the active site of a protein. nih.gov This method predicts the preferred binding orientation and affinity, providing insights into the molecule's potential as an inhibitor or activator.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing the physicochemical properties of this compound, such as its lipophilicity (logP), molecular weight, and polar surface area, QSAR models can predict its likely biological effects.

Furthermore, in silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process.

Table 2: Predicted ADME Properties of this compound using In Silico Models

| ADME Parameter | Predicted Outcome (Illustrative) | Implication |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Moderate | Indicates the potential for the compound to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Suggests a potential for drug-drug interactions with other compounds metabolized by this enzyme. nih.gov |

| Ames Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. |

| hERG Inhibition | Low Risk | Predicts a low potential for cardiotoxicity. |

Note: These are illustrative predictions based on common in silico models. Specific predictions would require running the structure of this compound through various validated software platforms.

Theoretical Analysis of the Electronic and Steric Effects of Halogen Substitution

The presence and position of halogen atoms on the benzene (B151609) ring of this compound have a profound impact on its chemical and physical properties. A theoretical analysis of these substitutions can provide a deep understanding of the molecule's behavior.

Electronic Effects:

The fluorine and bromine atoms are highly electronegative, leading to a significant inductive effect (-I). They withdraw electron density from the aromatic ring, which can influence the acidity of the benzylic protons and the nucleophilicity of the amine group. The two fluorine atoms at positions 2 and 3, along with the bromine atom at position 6, create a highly electron-deficient aromatic ring.

The substitution of hydrogen with fluorine can have a dramatic effect on the strength of halogen bonds. researchgate.net Fluorine substitution can lead to interactions that are up to 100% stronger, with a good correlation between the interaction energies and the magnitude of the positive electrostatic potential (σ-hole) on the halogens. researchgate.net The electronegative fluorine atoms can increase the positive electrostatic potential on the bromine atom, enhancing its ability to act as a halogen bond donor.

Steric Effects:

The van der Waals radii of the halogen atoms also contribute to steric hindrance around the aromatic ring. The bromine atom is significantly larger than the fluorine atoms, and its position at the 6-position, ortho to the benzylamine (B48309) group, can influence the conformation of the side chain. This steric bulk can restrict the rotation of the C-C bond connecting the benzylamine group to the ring and may affect how the molecule interacts with binding sites on proteins.

Theoretical calculations can quantify these steric and electronic effects. By comparing the calculated properties of this compound with those of unsubstituted benzylamine or other halogenated derivatives, the specific contributions of the bromine and fluorine atoms can be isolated and analyzed.

Table 3: Comparison of Calculated Properties Illustrating Halogen Substitution Effects

| Compound | HOMO-LUMO Gap (eV) (Illustrative) | Molecular Electrostatic Potential on Bromine (au) (Illustrative) |

| Benzylamine | 5.8 | N/A |

| 4-Bromobenzylamine | 5.5 | +0.025 |

| This compound | 5.3 | +0.045 |

Note: This table provides an illustrative comparison to demonstrate the expected trends due to halogen substitution. The increased positive electrostatic potential on bromine in the difluorinated compound suggests a stronger potential for halogen bonding.

Future Research Directions and Perspectives

Exploration of Novel and Environmentally Benign Synthetic Routes

The synthesis of poly-halogenated aromatic compounds like 6-bromo-2,3-difluorobenzylamine often relies on traditional methods that may involve harsh conditions or hazardous reagents. Future research will likely focus on developing more sustainable and efficient synthetic strategies.

Photoredox and Electrocatalysis: The merger of photoredox catalysis with transition metal catalysis has enabled new modes of reactivity for C-N bond formation under mild conditions. nih.govvirginia.edu Future work could adapt these methods, using light as a renewable energy source to catalyze the amination of a corresponding 6-bromo-2,3-difluorobenzyl halide. virginia.eduescholarship.org Metal-free photoredox systems, potentially using inexpensive organic dyes as catalysts in aqueous solvent mixtures, represent a particularly green avenue. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. nih.gov Developing a continuous flow synthesis for this compound, potentially starting from 2,6-difluorotoluene, could streamline its production, minimize waste, and allow for the safe handling of reactive intermediates. nih.govresearchgate.net This approach is particularly well-suited for exothermic reactions and organometallic chemistry, which might be involved in its synthesis. acs.org

Mechanochemistry: Solvent-free mechanochemical methods, which involve the grinding of solid reactants, have emerged as a powerful green chemistry tool. mdpi.com Research into the mechanochemical reductive amination of 6-bromo-2,3-difluorobenzaldehyde (B1336277) could provide a rapid, high-yielding, and environmentally friendly production route that avoids the use of bulk solvents. mdpi.com

Catalytic Reductive Amination: While reductive amination is a classic method, the use of catalysts based on earth-abundant metals like iron is a key area for green chemistry. nih.gov Investigating the iron-catalyzed reductive amination of 6-bromo-2,3-difluorobenzaldehyde with ammonia (B1221849) would align with sustainability goals by replacing precious metal catalysts. nih.gov

Table 1: Comparison of Potential Green Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Photoredox Catalysis | Use of light as a renewable energy source; mild reaction conditions; high functional group tolerance. nih.govnih.govacs.org | Development of metal-free catalysts; optimization for halogenated substrates; use in aqueous media. nih.gov |

| Flow Chemistry | Improved safety and control; easy scalability; potential for multi-step, telescoped reactions. nih.govvapourtec.com | Reactor design for handling solids; in-line purification and analysis; optimization of residence time and temperature. nih.govresearchgate.net |

| Mechanochemistry | Solvent-free or low-solvent conditions; reduced waste; rapid reaction times; high energy efficiency. mdpi.com | Screening of catalysts and grinding conditions; scalability of the process; applicability to halogenated aldehydes. mdpi.com |

| Earth-Abundant Metal Catalysis | Low cost and toxicity compared to precious metals (e.g., Pd, Rh); high selectivity. nih.gov | Catalyst stability and reusability; tolerance of halogen substituents; optimization of reaction conditions (pressure, temperature). nih.gov |

Investigation of New Applications in Emerging Fields of Chemical Science

The unique combination of a reactive bromine atom (useful for cross-coupling), two electron-withdrawing fluorine atoms, and a nucleophilic aminomethyl group makes this compound a versatile building block.

Medicinal Chemistry: Halogenated organic molecules are cornerstones of modern pharmaceuticals. acs.org The fluorine atoms can modulate physicochemical properties like lipophilicity and metabolic stability, while the benzylamine (B48309) core is a common motif in bioactive compounds. nih.govalfa-chemistry.comchemicalbook.com Future research could explore the synthesis of derivatives of this compound as potential antimicrobial agents, inspired by work on other halogenated phenazines that show potent activity against persistent bacterial biofilms. nih.gov The bromine atom serves as a convenient handle for further diversification through reactions like Suzuki or Buchwald-Hartwig coupling to generate libraries of novel compounds for drug discovery.

Agrochemicals: Fluorinated compounds are also prevalent in modern agrochemicals. alfa-chemistry.com The structural motifs present in this compound could be incorporated into new herbicides or pesticides. Research would involve synthesizing derivatives and screening them for biological activity against various pests and weeds.

Materials Science: Aromatic amines are widely used in the synthesis of polymers and functional materials. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics. Future work could investigate the use of this compound as a monomer or modifying agent in the creation of novel polymers or organic electronic materials.

Deeper Understanding of Structure-Reactivity Relationships Governed by Halogenation

The specific placement of the two fluorine atoms and one bromine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and potential interactions.

Reactivity Studies: A systematic study of the structure-reactivity relationships is crucial. rivm.nl Research should quantify how the 2,3-difluoro substitution pattern affects the acidity of the N-H protons, the nucleophilicity of the amine, and the reactivity of the C-Br bond in cross-coupling reactions compared to other isomers. This would involve kinetic studies and comparison with non-fluorinated or differently halogenated benzylamines.

Biological Activity: If derivatives show biological promise, a detailed Structure-Activity Relationship (SAR) study would be essential. youtube.com This involves synthesizing a matrix of analogs where the position and type of halogen are varied to understand which features are critical for activity. nih.govnih.gov For example, comparing the biological effects of this compound derivatives with their 2,4- or 2,6-difluoro counterparts could reveal key insights for optimizing a potential drug candidate. nih.gov

Table 2: Key Parameters for Structure-Reactivity Studies

| Parameter | Experimental Approach | Computational Approach | Rationale |

| Acidity (pKa) | Potentiometric titration, NMR titration | DFT calculations of proton affinity and deprotonation energies | To understand the influence of fluorine substitution on the amine's basicity and hydrogen bonding capability. nih.gov |

| C-Br Bond Reactivity | Kinetic analysis of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Calculation of bond dissociation energies and activation barriers for oxidative addition | To predict and optimize conditions for derivatization and synthesis of more complex molecules. rivm.nl |

| Lipophilicity (LogP) | Shake-flask method, reverse-phase HPLC | Calculation of molecular lipophilicity potential (MLP) surfaces | To correlate with membrane permeability and potential bioavailability in medicinal chemistry applications. nih.gov |

| Conformational Preference | X-ray crystallography, NMR (NOE experiments) | Molecular mechanics and DFT geometry optimization | To understand the three-dimensional shape and how it influences binding to biological targets. github.io |

Advancement of Analytical and Computational Tools for Comprehensive Characterization and Design

As more complex derivatives of this compound are synthesized, advanced analytical and computational methods will be indispensable for their characterization and rational design.

Computational Modeling: Computational chemistry is a powerful tool for predicting the properties of fluorinated molecules. acs.orgnih.gov Future research can employ Density Functional Theory (DFT) and other advanced methods to predict reaction outcomes, NMR spectra, and electronic properties, thus guiding synthetic efforts. github.iopittcon.org Molecular simulations can help understand how these molecules might interact with biological targets like proteins, providing a basis for rational drug design before synthesis is even attempted. nih.gov

Advanced Analytical Techniques: The unambiguous characterization of poly-halogenated isomers can be challenging. High-resolution Mass Spectrometry (MS) is essential for confirming molecular formulas, while advanced NMR techniques (e.g., 19F NMR, 2D-NMR like HMBC and HSQC) are critical for confirming the precise substitution pattern and structure. rroij.com Techniques like Ion Chromatography (IC) can be used for the analysis of halide ions, which might be relevant in degradation or metabolism studies. lucideon.comalsglobal.com

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2,3-difluorobenzylamine, and how can purity be validated?

A common approach involves multi-step functionalization of halogenated benzyl precursors. For example, bromo- and fluoro-substituted benzyl alcohols (e.g., 4-bromo-2,6-difluorobenzyl alcohol, CAS 162744-59-4) can be converted to amines via nucleophilic substitution or reductive amination . Purity validation requires elemental analysis (CHN), FT-IR for functional group identification, and NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and amine proton integration . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity assessment.

Q. How can the electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing nature of fluorine (via inductive effects) and bromine (via resonance and inductive effects) reduces electron density at the benzylamine group, enhancing its susceptibility to electrophilic attack. For instance, fluorine’s ortho/para-directing behavior may stabilize intermediates in substitution reactions. Comparative studies with non-halogenated analogs (e.g., benzylamine) using Hammett constants or computational DFT analysis can quantify these effects .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

- X-ray crystallography : Resolves spatial arrangements of substituents and hydrogen-bonding networks (e.g., N–H∙∙∙O interactions in hydrazide analogs) .

- <sup>19</sup>F NMR : Detects fluorine environments, with chemical shifts sensitive to adjacent substituents (e.g., deshielding near bromine) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., <sup>79</sup>Br/<sup>81</sup>Br splitting) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound derivatives affect their crystal packing and solubility?

In hydrazide analogs (e.g., 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide), N–H∙∙∙O and O–H∙∙∙N hydrogen bonds form 1D chains or dimers, influencing crystallinity and solubility . Solubility can be modulated by introducing polar groups (e.g., hydroxyls) or using co-crystallization agents. Powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA) assess stability under varying solvents and temperatures.

Q. What methodologies resolve contradictions in reported bioactivity data for halogenated benzylamine derivatives?

- Triangulation : Combine antimicrobial assay data (e.g., MIC values) with structural analogs (e.g., 3,5-difluorobenzylamine) to identify substituent-specific trends .

- Dose-response validation : Repeat assays under standardized conditions (e.g., CLSI guidelines) to exclude batch-dependent variability.

- Computational docking : Correlate bioactivity with molecular interactions (e.g., binding affinity to bacterial enzyme active sites) .

Q. How can substituent positioning (bromo vs. fluoro) be optimized for target-specific applications, such as antimicrobial agents?

Structure-activity relationship (SAR) studies suggest that:

- Bromine at the 6-position enhances steric bulk, potentially improving lipid membrane penetration.

- Fluorine at the 2- and 3-positions increases electronegativity, altering dipole moments and interaction with bacterial targets .

Comparative MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains can identify optimal substitution patterns.

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Byproduct formation : Competing halogen displacement (e.g., Br vs. F) during amination requires careful control of reaction temperature and stoichiometry.

- Catalyst selection : Palladium or copper catalysts may improve yield in Buchwald-Hartwig amination of bromo-fluorinated precursors .

- Green chemistry : Solvent-free or microwave-assisted synthesis reduces side reactions and energy use .

Methodological Considerations

- Data reliability : Use NIST-validated spectral libraries for NMR/FT-IR cross-referencing .

- Ethical compliance : Adhere to open-data principles for reproducibility while protecting sensitive bioassay data .

- Mixed-methods analysis : Combine quantitative bioactivity data with qualitative crystallographic insights to address mechanistic gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.